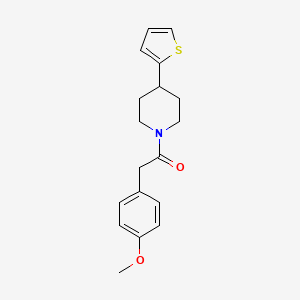![molecular formula C22H27N3O3S B2753922 4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide CAS No. 2097888-64-5](/img/structure/B2753922.png)
4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzamide, a tert-butyl group, and a 1,3-benzothiadiazol-1-yl group . The tert-butyl group is a common substituent in organic chemistry and is known for its bulky nature . The benzamide group consists of a benzene ring attached to an amide group, and the 1,3-benzothiadiazol-1-yl group is a heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The benzamide and 1,3-benzothiadiazol-1-yl groups would likely contribute to the compound’s aromaticity, while the tert-butyl group could influence the compound’s steric properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the benzamide and 1,3-benzothiadiazol-1-yl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the benzamide group could contribute to the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Electrochemical Properties
A study focused on the synthesis of new benzimidazole units, including derivatives similar to the chemical , revealed their potential in donor–acceptor–donor (D–A–D) type polymers. These polymers, synthesized through electrochemical polymerization, showed significant promise in the field of materials science for their electrochemical and optical properties. The research highlighted the influence of different donor units on these properties, suggesting applications in electronic and optoelectronic devices (Ozelcaglayan et al., 2012).
Norepinephrine Inhibitor Discovery
Another research avenue involved the modification of benzothiadiazole derivatives, leading to the discovery of potent and selective norepinephrine inhibitors. These inhibitors, which include structures related to the specified chemical, demonstrated significant selectivity and efficacy in rat models for acute, inflammatory, and neuropathic pain, indicating potential therapeutic applications (O'Neill et al., 2011).
Antimicrobial and Mosquito Larvicidal Properties
Research on novel thiadiazolotriazin-4-ones, which share structural motifs with the compound of interest, showcased moderate mosquito-larvicidal and antibacterial activities. Some derivatives displayed significant activity against malaria vectors and broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative species. This suggests potential applications in the development of new antimicrobial agents and insecticides (Castelino et al., 2014).
Photophysical and Antimicrobial Studies
A study on benzimidazole, benzoxazole, and benzothiazole derivatives, including those structurally related to the compound , demonstrated notable broad-spectrum antimicrobial activity. These findings support the potential use of such derivatives in the development of new antimicrobial therapies. Additionally, the photophysical properties of these compounds were explored, suggesting applications in materials science for their optical properties (Padalkar et al., 2014).
Synthesis and Analgesic Properties
Research on N-[4-(alkyl)cyclohexyl]-substituted benzamides, including compounds with structural similarities to the one , explored their anti-inflammatory and analgesic properties. These studies indicate potential pharmaceutical applications for the treatment of pain and inflammation (Pau et al., 1999).
Mécanisme D'action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a wide range of molecular and cellular effects.
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-22(2,3)17-10-8-16(9-11-17)21(26)23-14-15-24-19-6-4-5-7-20(19)25(18-12-13-18)29(24,27)28/h4-11,18H,12-15H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGHGVAAHVZSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)

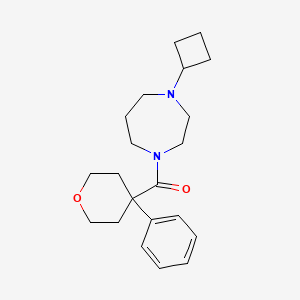
![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)
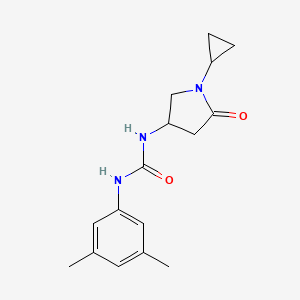



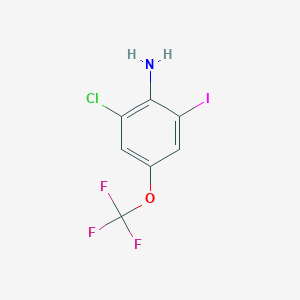
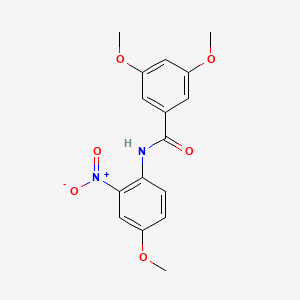
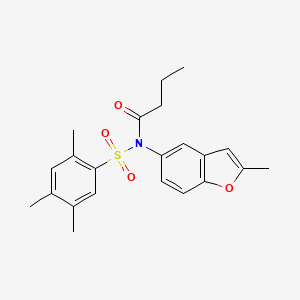
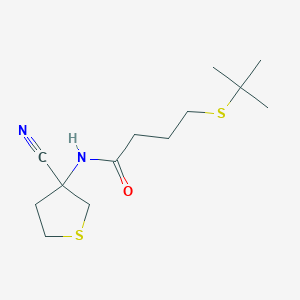
![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)
